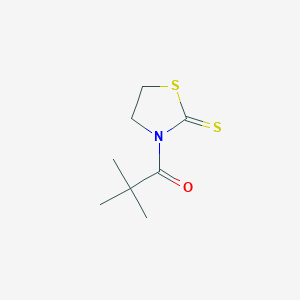

2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one

概要

説明

2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one: is an organic compound with the molecular formula C8H13NOS2 and a molecular weight of 203.33 g/mol It is a thiazolidine derivative, characterized by the presence of a thioxothiazolidine ring attached to a dimethylpropanone moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one typically involves the reaction of 2,2-dimethylpropanoyl chloride with thiazolidine-2-thione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product .

化学反応の分析

Types of Reactions: 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thioxothiazolidine ring to a thiazolidine ring using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxothiazolidine ring is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazolidine derivatives.

科学的研究の応用

Chemistry: 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is used in the design and synthesis of bioactive molecules that can target specific biological pathways .

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and pharmaceuticals, particularly those targeting infectious diseases and cancer .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the formulation of coatings, adhesives, and other materials that require specific chemical properties .

作用機序

The mechanism of action of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one involves its interaction with specific molecular targets. The thioxothiazolidine ring can interact with enzymes and proteins, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions, thereby exerting its biological effects .

Molecular Targets and Pathways:

Enzymes: The compound can inhibit enzymes involved in metabolic pathways, affecting cellular processes.

Proteins: It can bind to proteins, altering their conformation and function.

Pathways: The compound can modulate signaling pathways, leading to changes in cellular behavior and responses.

類似化合物との比較

- 2,2-Dimethyl-1-(2-thioxo-1,3-thiazolidin-3-yl)-1-propanone

- 2,2-Dimethyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one

- 3-(Trimethylacetyl)-1,3-thiazolidine-2-thione

- 3-Pivaloylthiazolidine-2-thione

Comparison: 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one is unique due to its specific structural features, such as the presence of a thioxothiazolidine ring and a dimethylpropanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged for specific applications .

生物活性

2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : C8H13NOS2

- PubChem CID : 11769595

- Isomeric SMILES : CC(C(=O)C1=NC(=S)S1)C(C)C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various strains of bacteria and fungi. The following table summarizes the minimum inhibitory concentration (MIC) values against selected microorganisms:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

| Pseudomonas aeruginosa | 200 |

These results indicate that the compound exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. One notable study investigated its effects on cancer cell lines, particularly those harboring KRAS mutations. The findings revealed that this compound induced apoptosis in KRAS-mutated cell lines, demonstrating a significant reduction in cell viability.

Case Study: In Vitro Analysis

In vitro tests were conducted on MIA PaCa-2 pancreatic cancer cells treated with varying concentrations of the compound. The results are summarized below:

| Treatment Concentration (µM) | % Cell Viability |

|---|---|

| 0.1 | 90 |

| 0.5 | 70 |

| 1.0 | 40 |

| 5.0 | 20 |

At a concentration of 5 µM, the compound reduced cell viability to 20%, indicating strong cytotoxic effects against pancreatic cancer cells .

The proposed mechanism of action for the anticancer effects involves the inhibition of specific signaling pathways associated with cell proliferation and survival. The compound appears to interfere with the RAS signaling pathway, which is crucial in many cancers. This interference leads to increased apoptosis rates in cancerous cells while sparing normal cells .

Summary of Findings

The biological activity of this compound suggests promising applications in both antimicrobial and anticancer therapies. Its moderate antimicrobial efficacy against a range of pathogens combined with significant cytotoxic effects on KRAS-mutated cancer cells highlights its potential as a lead compound for further development.

特性

IUPAC Name |

2,2-dimethyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS2/c1-8(2,3)6(10)9-4-5-12-7(9)11/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFBZLPXTOTDIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCSC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。